Product packaging for Calcium alpha-D-heptagluconate dihydrate(Cat. No.:CAS No. 10030-53-2)

Calcium alpha-D-heptagluconate dihydrate

Cat. No.: B1148374
CAS No.: 10030-53-2
M. Wt: 526.46
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Description

Contextualization within Sugar Carboxylate Coordination Chemistry

The study of Calcium alpha-D-heptagluconate dihydrate is firmly rooted in the principles of coordination chemistry, specifically involving ligands derived from sugars. The ligand in this compound, the alpha-D-heptagluconate anion, is a type of sugar acid. Sugar acids are monosaccharides that have a carboxyl group. wikipedia.org In the case of heptagluconate, the aldehyde group of the original sugar has been oxidized to form a carboxylic acid, classifying it as an aldonic acid. libretexts.orgncert.nic.in

The coordination chemistry of this compound involves the interaction between the calcium ion (Ca²⁺) and the heptagluconate ligands. The calcium ion acts as the central metal atom, while the heptagluconate anions function as ligands. These ligands are polydentate, meaning they can bind to the central metal ion through multiple atoms. The binding occurs primarily through the negatively charged carboxylate group (-COO⁻) and the numerous hydroxyl (-OH) groups along the sugar backbone. researchgate.net This ability of the sugar carboxylate to bind metal ions is a form of chelation. cymitquimica.com The stability of such carbohydrate-metal complexes is significantly enhanced by the presence of the carboxyl group, which can stabilize the complex even in acidic conditions. researchgate.net The geometry and stability of the resulting coordination complex are determined by the number of binding sites, the flexibility of the sugar chain, and the nature of the metal ion.

Coordination Chemistry Details

ComponentRoleKey Features
Calcium (Ca²⁺)Central Metal IonActs as a Lewis acid, accepting electron pairs.
alpha-D-heptagluconateLigandA sugar carboxylate (aldonic acid) derived from a heptose sugar. cymitquimica.com
Binding SitesCoordinating AtomsOxygen atoms from the carboxylate group and hydroxyl groups. researchgate.net
Coordination ModeChelationPolydentate ligand wraps around the central metal ion. cymitquimica.com

Significance in Fundamental Chemical and Material Science

The investigation of this compound holds considerable significance for fundamental chemistry and material science. As a well-defined model system, it allows for detailed structural and spectroscopic analysis, providing fundamental data on how alkaline earth metals coordinate with sugar-derived ligands. This is crucial for understanding the role of metal ions in biological systems where carbohydrate interactions are ubiquitous.

In material science, the principles derived from studying this compound can inform the design of new materials. The chelation of metal ions by sugar carboxylates is a mechanism that can be exploited for various applications. For instance, the ability of such molecules to bind metal ions is relevant to the development of biodegradable sequestrants. Furthermore, understanding the self-assembly processes guided by the coordination of metal ions with sugar ligands can lead to the creation of novel supramolecular structures and metal-organic frameworks (MOFs) with tailored properties. The crystalline nature of this compound makes it an excellent candidate for single-crystal X-ray diffraction studies, which can reveal precise bond lengths, coordination numbers, and three-dimensional structures, offering a molecular-level blueprint for materials design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30CaO18 B1148374 Calcium alpha-D-heptagluconate dihydrate CAS No. 10030-53-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMIEBJMNFOKBC-JRLDONDGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30CaO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-60-2
Record name D-glycero-D-gulo-Heptonic acid, calcium salt (2:1)
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Record name Calcium glucoheptonate
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Synthesis and Preparation Methodologies for Research Applications

Solution-Phase Preparation Techniques for Analytical and Spectroscopic Studies

For analytical and spectroscopic investigations, Calcium alpha-D-heptagluconate dihydrate is typically prepared in solution. The following methods highlight techniques employed to achieve high-purity aqueous solutions of the compound.

One established method for preparing high-purity Calcium alpha-D-heptagluconate involves the reaction of an aqueous solution of sodium glucoheptonate with a cation-exchange resin. This process is particularly effective in removing unwanted anions, such as sulfates, which can interfere with analytical studies. The resulting solution of glucoheptonic acid is then carefully neutralized. For instance, a study focused on creating ternary compounds utilized commercially available this compound to prepare stock solutions. nih.gov In this research, deionized water was used as the solvent, and the ionic strength of the solutions was adjusted to 4.0 M with sodium chloride for specific experimental conditions. nih.gov

Another approach involves the direct synthesis from glucose. Conventional methods have utilized the reaction of glucose with hydrocyanic acid, followed by conversion of the resulting nitrile to calcium glucoheptonate using calcium hydrate (B1144303). nih.gov However, this method can introduce impurities that are difficult to remove. nih.gov A more refined process involves reacting dextrose with sodium cyanide in the presence of calcium chloride to produce a double salt, which is then converted to glucoheptolactone and glucoheptonic acid. Subsequent treatment with calcium hydrate yields calcium glucoheptonate. nih.gov The purification of the final product is critical to remove contaminants like sulfates and chlorides that could affect the stability and analytical characterization of the solutions. nih.gov

The table below summarizes key aspects of solution-phase preparation of this compound for research applications.

Preparation AspectDetailsSource
Starting MaterialsSodium glucoheptonate, Cation-exchange resin nih.gov
SolventDeionized water nih.gov
Ionic Strength AdjustmentSodium chloride (to 4.0 M) nih.gov
Alternative SynthesisDextrose, Sodium cyanide, Calcium chloride nih.gov
Purification StepRemoval of sulfates and chlorides nih.gov

Utilization as a Precursor in Advanced Inorganic Material Synthesis

This compound serves as a valuable precursor in the synthesis of advanced inorganic materials, particularly in the formation of complex ternary compounds. Its chelating properties with metal ions are central to its utility in this context.

A notable application is in the synthesis of ternary calcium-aluminum-heptagluconate (Ca-Al-Hpgl) compounds. In a detailed study, solutions of this compound were used as a calcium and heptagluconate source. nih.gov These solutions were combined with aluminate and heptagluconate ions under controlled conditions to precipitate solid ternary compounds. nih.gov The synthesis involved the gradual addition of a calcium chloride solution to a mixture containing aluminate and heptagluconate ions at varying concentrations. nih.gov

The resulting solid phases were found to be amorphous and exhibited enhanced thermal stability compared to the binary calcium or sodium heptagluconate salts. nih.gov Spectroscopic analysis, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, indicated a centrally symmetric arrangement of the heptagluconate ligand around the metal ions in the ternary structure. nih.gov The formation of these complex structures is significant in contexts such as the Bayer process for alumina (B75360) production, where understanding the interaction of calcium and organic ligands with aluminum is crucial. nih.gov

The research identified the potential formation of three distinct ternary compounds with the proposed formulas: CaAlHpgl(OH)₄⁰, Ca₂AlHpgl₂(OH)₅⁰, and Ca₃Al₂Hpgl₃(OH)₉⁰. nih.gov This demonstrates the role of this compound in templating the formation of novel inorganic materials with complex stoichiometries.

The following table outlines the key findings from the use of this compound as a precursor in the synthesis of ternary Ca-Al-Hpgl compounds.

FindingDescriptionSource
Precursor RoleSource of calcium and heptagluconate ions for ternary compound synthesis. nih.gov
Resulting MaterialAmorphous ternary calcium-aluminum-heptagluconate (Ca-Al-Hpgl) solids. nih.gov
Synthesis MethodPrecipitation from aqueous solutions containing calcium, aluminate, and heptagluconate ions. nih.gov
Material PropertiesEnhanced thermal stability compared to binary heptagluconate salts. nih.gov
Proposed StoichiometriesCaAlHpgl(OH)₄⁰, Ca₂AlHpgl₂(OH)₅⁰, Ca₃Al₂Hpgl₃(OH)₉⁰. nih.gov

Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Investigations for Molecular and Coordination Environments

Spectroscopy offers a powerful lens through which the molecular architecture and the interaction between the calcium ion and the heptagluconate ligand can be explored. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's structure and behavior.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in analyzing the functional groups and the coordination of the heptagluconate ligand to the calcium ion. The vibrational modes of the molecule, which include stretching, bending, wagging, twisting, scissoring, and rocking, provide a fingerprint of its structure. libretexts.org For polyatomic, non-linear molecules, the number of vibrational modes can be calculated as 3N-6, where N is the number of atoms. youtube.com

In studies involving calcium heptagluconate (Ca-Hpgl), IR and Raman experiments have been used to probe the arrangement of the ligand around the metal center. mdpi.comresearchgate.net Analysis of the carboxylate stretching bands is particularly informative. For instance, the antisymmetric carboxylate stretching mode's position in the IR spectrum can indicate coordination with the metal ion. researchgate.net In binary Ca-Hpgl samples, a significant decrease in the intensities of C–O peaks (in the 900–1200 cm⁻¹ range) upon heat treatment indicates thermal decomposition pathways. mdpi.com

Combined IR and Raman investigations on solid phases of calcium-aluminum-heptagluconate revealed a centrally symmetric arrangement of the heptagluconate ligand around the metal ions. mdpi.comresearchgate.net The specific features within the vibrational spectra, such as the segregation of modes into lattice vibrations (0–400 cm⁻¹) and intramolecular modes, help in understanding the complete vibrational profile of the compound. nih.gov

Vibrational Mode TypeDescriptionTypical Spectral RegionRelevance to Ca-Hpgl
Symmetric Stretching Atoms move in and out along the bond axis in a symmetric fashion.Varies by bond typeProvides information on the carboxylate group's state.
Asymmetric Stretching Atoms move in and out along the bond axis in an asymmetric fashion.Varies by bond typeThe antisymmetric carboxylate stretch above 1600 cm⁻¹ can indicate coordination with Al(III), while the 1500-1600 cm⁻¹ region suggests coordination with Ca(II). researchgate.net
Bending (Scissoring, Rocking) Changes in the angle between bonds.Lower frequency than stretchingCharacterizes the hydrocarbon backbone of the heptagluconate ligand.
C-O Stretching Stretching of the carbon-oxygen single bonds in the polyol chain.900–1200 cm⁻¹Changes in this region can indicate thermal degradation of the ligand. mdpi.com

NMR spectroscopy is a premier technique for determining the detailed molecular structure of compounds in solution. While specific NMR data for Calcium alpha-D-heptagluconate is not extensively published, analysis of the closely related Calcium gluconate provides significant insights into the conformational behavior and binding sites.

¹H NMR studies on aqueous solutions of calcium gluconate have shown that the molecules can exist in different conformations, such as zigzag and cyclic forms. researchgate.net The spatial structure can change with increasing solution concentration, indicating the formation of intermolecular hydrogen bonds. researchgate.net The conformation of the gluconate chain is influenced by rotation around the C-C single bonds. researchgate.net

¹³C NMR is also highly valuable, for instance, in distinguishing between different structural isomers or related compounds like lactones that may form in solution. researchgate.net For metal complexes, NMR is a gold standard for identifying the specific atoms on the ligand that bind to the metal ion. nih.gov The addition of a calcium salt to a solution of a binding peptide can cause significant chemical shifts in the NMR spectrum for protons near the binding site, confirming the location of metal coordination. nih.gov This principle is directly applicable to determining how the calcium ion binds to the carboxylate and hydroxyl groups of the heptagluconate ligand. nih.govnih.gov

NucleusTechniqueInformation ObtainedRelevance to Ca-Hpgl
¹H 1D and 2D NMR (e.g., TOCSY, NOESY)Provides information on proton environments, coupling between protons, and spatial proximity of atoms. researchgate.netnih.govElucidates the conformation (e.g., zigzag vs. cyclic) of the heptagluconate carbon chain in solution. researchgate.net
¹³C 1D NMRReveals the number and electronic environment of unique carbon atoms in the molecule. researchgate.netresearchgate.netConfirms the carbon backbone structure and can be used to study structural changes upon irradiation or degradation. researchgate.net
Both Chemical Shift PerturbationDetects changes in chemical shifts upon addition of the metal ion. nih.govIdentifies the specific carboxylate and hydroxyl oxygen atoms that serve as the binding sites for the Ca²⁺ ion. nih.govnih.gov

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of various analytes. wjpsronline.com The method is based on the absorption of ultraviolet or visible light by a chemical compound, which results in the generation of a distinct spectrum. wjpsronline.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it a powerful tool for quantification. researchgate.net

While the heptagluconate ion itself does not have a strong chromophore for direct UV-Vis analysis, indirect methods can be employed for its quantification. One such method involves reacting the analyte to produce a colored product. For instance, a method developed for calcium gluconate involves oxidation with sodium periodate to liberate formaldehyde, which then reacts with acetylacetone to produce a yellow-colored product with maximum absorbance at 412 nm. semanticscholar.org This approach can be adapted for the quantification of heptagluconate.

Furthermore, UV-Vis spectrophotometry can be used to determine the concentration of calcium ions. Calcium ions can form a colored complex with specific reagents, such as glyoxal bis(2-hydroxyanil), which forms a red-violet complex that can be measured spectrophotometrically. mt.com In studies on ternary compounds, UV-Vis experiments, in conjunction with other methods like ICP-OES, have been used to determine the composition and suggest the formulae of the resulting calcium aluminum heptagluconate species. mdpi.comresearchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Morphology and Crystallinity

X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure of materials, providing definitive information on whether a compound is crystalline or amorphous and offering insights into its atomic arrangement.

A crystalline substance is characterized by a long-range, ordered arrangement of atoms, which produces a distinct XRD pattern with sharp, well-defined diffraction peaks. frontiersin.org In contrast, an amorphous solid lacks this long-range order, resulting in a diffraction pattern with broad, diffuse humps instead of sharp peaks. sapub.org

XRD analysis performed on solid binary compounds of calcium heptagluconate (Ca-Hpgl) has revealed that these materials possess a low degree of crystallinity. mdpi.comresearchgate.net The resulting diffractograms show broad reflections with a poor signal-to-noise ratio, which is characteristic of a largely amorphous morphology. mdpi.com This finding aligns with previous reports on the formation of amorphous calcium-gluconate solid phases. mdpi.comresearchgate.net The amorphous nature of these compounds is further corroborated by Scanning Electron Microscopy (SEM), which shows highly aggregated particles without the sharp edges and faces typical of well-defined crystallites. mdpi.com The presence of different amorphous phases, or polyamorphism, can be a critical factor in the material's properties and subsequent transformations. nih.gov

For materials that exhibit some degree of crystallinity, XRD can be used to determine the average size of the crystalline domains, known as crystallites. journal-msugensan.org The broadening of diffraction peaks is inversely related to the crystallite size; smaller crystallites cause greater peak broadening. frontiersin.orgjournal-msugensan.org The Scherrer equation is a common method used to calculate the crystallite size from the width of the diffraction peaks. youtube.comresearchgate.net

Scherrer Equation: D = (K * λ) / (β * cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

Given that XRD studies of calcium heptagluconate compounds indicate a predominantly amorphous nature, the application of the Scherrer equation is limited. mdpi.com The broad reflections suggest that if any crystalline domains exist, they are extremely small, likely in the nanometer range. The primary structural insight gained from XRD analysis of this compound is its lack of long-range crystalline order. mdpi.comresearchgate.net

Electron Microscopy and Elemental Analysis of Solid Forms

Electron microscopy and elemental analysis are powerful tools for characterizing the micromorphology and elemental distribution within a solid material.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of solid materials at high magnification. For calcium heptagluconate, SEM imaging reveals detailed information about its particle shape, size, and aggregation.

Research on binary compounds of calcium and heptagluconate (Ca-Hpgl) has shown that the solid form presents an amorphous morphology. SEM images of Ca-Hpgl indicate a relatively homogeneous structure with small, agglomerated particles. The surface appears to be coarse and lacks a well-defined crystalline shape, which is consistent with its amorphous nature as confirmed by other techniques like X-ray diffraction.

Table 1: Morphological Characteristics of a Binary Calcium Heptagluconate (Ca-Hpgl) Solid as Observed by SEM

FeatureDescription
Morphology Amorphous
Particle Shape Irregular, somewhat spherical agglomerates
Particle Size Sub-micron to a few microns
Surface Texture Coarse and granular
Aggregation High degree of particle agglomeration

Note: This data is representative of a binary Ca-Hpgl compound and is used as a proxy for the dihydrate form due to the limited availability of specific data for the latter.

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental analysis of a sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for their identification and semi-quantitative analysis.

In the analysis of calcium heptagluconate, EDX is used to confirm the presence of calcium, carbon, and oxygen, the constituent elements of the compound. The technique can also be used to map the distribution of these elements across the sample's surface, providing insights into its elemental homogeneity. For a pure sample of Calcium alpha-D-heptagluconate dihydrate, a uniform distribution of calcium, carbon, and oxygen is expected. The analysis helps in identifying any potential impurities or segregation of elements within the solid.

Table 2: Expected Elemental Composition of this compound from EDX Analysis

ElementSymbolExpected PresencePurpose of Analysis
CarbonCYesConfirms the organic heptagluconate moiety
OxygenOYesPresent in the heptagluconate and water molecules
CalciumCaYesConfirms the presence of the calcium cation

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Profiles

Thermal analysis techniques are essential for determining the thermal stability and decomposition profile of a compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material.

The thermal decomposition of this compound is expected to occur in distinct stages. The initial weight loss, occurring at lower temperatures, is typically associated with the loss of water of hydration. This is followed by the decomposition of the anhydrous calcium heptagluconate at higher temperatures.

Studies on related binary calcium heptagluconate compounds show that the decomposition of the heptagluconate anion commences at elevated temperatures. The thermal stability of these compounds can be influenced by the presence of other ions. For instance, ternary compounds involving calcium, aluminum, and heptagluconate have demonstrated enhanced thermal stability compared to the binary calcium heptagluconate salt.

A typical TGA thermogram for this compound would exhibit the following key events:

Dehydration: A weight loss corresponding to the removal of two water molecules per formula unit. This is an endothermic process that would be detected by DTA.

Decomposition of the Anhydrous Salt: At higher temperatures, the organic heptagluconate component decomposes, leading to a significant weight loss. This process can be complex, involving multiple steps and the release of various gaseous products such as water, carbon dioxide, and carbon monoxide. DTA would show corresponding endothermic or exothermic peaks for these decomposition events.

Final Residue: The final residue at high temperatures is typically calcium oxide (CaO) or calcium carbonate (CaCO3), depending on the atmosphere and final temperature.

Table 3: Hypothetical Thermal Decomposition Profile of this compound

Temperature Range (°C)Mass Loss (%)Corresponding EventDTA Peak
50 - 150~6.8%Loss of two water molecules (Dehydration)Endothermic
200 - 400VariableInitial decomposition of the organic moietyEndothermic/Exothermic
400 - 600VariableFurther decomposition and charringExothermic
> 600VariableFormation of final inorganic residue (e.g., CaCO3, CaO)Endothermic/Exothermic

Note: The temperature ranges and mass loss percentages are illustrative and can vary depending on experimental conditions such as heating rate and atmosphere.

Solution Chemistry and Coordination Equilibria

Potentiometric Studies of Metal-Ligand Complexation

Potentiometric titrations are a fundamental technique used to investigate the complexation between metal ions and ligands like heptagluconate. By measuring the potential of an ion-selective electrode (often a Ca²⁺ ion-selective electrode or a pH electrode) as a function of titrant volume, researchers can deduce the formation of various complex species in solution. researchgate.netnih.gov This method allows for the determination of the stoichiometry of the complexes and the quantification of their stability. Studies on calcium's interaction with heptagluconate and its close analogue, gluconate, have been conducted across a wide range of pH values, from neutral to strongly alkaline conditions, revealing intricate complex formation pathways. u-szeged.huresearchgate.net In strongly alkaline solutions, the deprotonation of the ligand's alcoholic hydroxyl groups significantly enhances its chelating ability, leading to the formation of unexpectedly stable complexes. researchgate.net

Potentiometric studies, often complemented by methods like conductometry and freezing-point depression measurements, have been crucial in identifying the stoichiometric ratios of the complexes formed between Ca²⁺ and heptagluconate (Hglu⁻). u-szeged.hunih.gov In alkaline solutions, evidence points to the formation of a predominant, uncharged, multinuclear complex with a specific calcium-to-ligand ratio. u-szeged.hunih.gov For the analogous and often-studied calcium-gluconate system, various mononuclear and polynuclear species have been identified. researchgate.netresearchgate.net

Below is a table summarizing the identified stoichiometric ratios for various calcium-hydroxycarboxylate complexes, including the key heptagluconate species.

Table 1: Stoichiometric Ratios of Calcium-Heptagluconate and Analogous Complexes

This table is interactive. Click on the headers to sort.

Complex Species Calcium (Ca²⁺) Ligand (L⁻) Hydroxide (OH⁻) / Deprotonated Sites (H⁻¹) System Source
CaHpgl⁺ 1 1 0 Heptagluconate u-szeged.hu
Ca₃(Hglu)₂(OH)₄ 3 2 4 Heptagluconate u-szeged.hunih.gov
CaGluc⁺ 1 1 0 Gluconate researchgate.netresearchgate.net
[CaGlucOH]⁰ 1 1 1 Gluconate researchgate.netresearchgate.net
[Ca₂Gluc(OH)₃]⁰ 2 1 3 Gluconate researchgate.netresearchgate.net
[Ca₃Gluc₂(OH)₄]⁰ 3 2 4 Gluconate researchgate.netresearchgate.net

The stability of the formed complexes is quantified by their formation or stability constants (log β). Potentiometric data is essential for calculating these values, which indicate the strength of the interaction between the calcium ion and the heptagluconate ligand. u-szeged.hu In alkaline environments, a trinuclear calcium-heptagluconate complex exhibits an unusually high stability constant, highlighting its thermodynamic favorability. u-szeged.hunih.gov The stability of these complexes is a critical factor in industrial processes where heptagluconate salts are used as chelating agents. u-szeged.hu

The following table presents the stability constants for key calcium-heptagluconate and analogous calcium-gluconate complexes.

Table 2: Formation and Stability Constants (log β) of Calcium-Heptagluconate and Analogous Complexes

This table is interactive. Click on the headers to sort.

Complex Formula General Stoichiometry (CaₚLₙHᵣ) log βₚₙᵣ System Source
Ca₃(Hglu)₂H₋₄ p=3, n=2, r=-4 14.09 Heptagluconate u-szeged.hunih.gov
Ca₂Gluc(OH)₃ p=2, n=1, r=-3 8.03 Gluconate researchgate.netresearchgate.net
Ca₃Gluc₂(OH)₄ p=3, n=2, r=-4 12.39 Gluconate researchgate.netresearchgate.net

Characterization of Multinuclear Complex Formation Pathways

The formation of complexes between Ca²⁺ and heptagluconate is not limited to simple 1:1 species. Especially in alkaline solutions, the system favors the creation of more complex multinuclear structures. u-szeged.hunih.gov The pathway involves the initial formation of mononuclear species which can then act as precursors to larger, more stable polynuclear assemblies. This phenomenon is driven by the ability of the calcium ion to induce the deprotonation of the ligand's multiple hydroxyl groups at high pH, creating additional binding sites and facilitating the bridging of multiple metal centers by the heptagluconate ligands. researchgate.net

While multinuclear complexes dominate in many conditions, simpler mononuclear species are also part of the equilibrium. u-szeged.hu In neutral and alkaline solutions, species such as CaHpgl⁺ have been proposed. u-szeged.hu In analogous studies with gluconate, the mononuclear complexes CaGluc⁺ and [CaGlucOH]⁰ have been identified, although they are often found to be minor species, particularly at high ligand concentrations and pH where multinuclear complexes become predominant. researchgate.netresearchgate.net

Polynuclear complexes are a defining feature of the calcium-heptagluconate system in alkaline media. A highly stable, uncharged trinuclear complex, Ca₃(Hglu)₂(OH)₄, has been identified through potentiometry and confirmed by other techniques like freezing-point depression and conductometry. u-szeged.hunih.gov The formation of these robust polynuclear structures is significant in contexts where high concentrations of calcium and heptagluconate are present.

Furthermore, heptagluconate's strong chelating ability facilitates the formation of mixed-metal complexes. In systems containing both calcium and aluminum, ternary Calcium-Aluminum-Heptagluconate (Ca-Al-Hpgl) compounds can form. nih.gov These solid, amorphous compounds are relevant in industrial settings like the Bayer process for alumina (B75360) production. nih.gov Investigations have suggested the formation of several possible ternary species with distinct stoichiometries. nih.govresearchgate.net

The identified formulae for these mixed-metal complexes include:

CaAlHpgl(OH)₄⁰ nih.govresearchgate.net

Ca₂AlHpgl₂(OH)₅⁰ nih.govresearchgate.net

Ca₃Al₂Hpgl₃(OH)₉⁰ nih.govresearchgate.net

Ligand Binding Site Characterization within Calcium Complexes

Understanding which atoms on the heptagluconate ligand participate in binding the calcium ion is crucial for describing the structure of the resulting complexes. Spectroscopic measurements, particularly Nuclear Magnetic Resonance (NMR), have been employed to identify these binding sites. u-szeged.hunih.gov Research has shown that coordination is not limited to the carboxylate group (-COO⁻). In addition to the carboxylate, the oxygen atoms of the hydroxyl (-OH) groups on the second and third carbon atoms of the heptagluconate chain have been identified as the most probable sites for Ca²⁺ binding. u-szeged.hunih.govresearchgate.net This multi-point attachment, forming stable chelate rings, is responsible for the high stability of the observed complexes.

Role of Carboxylate Group in Chelation

The primary binding site for the calcium ion on the α-D-heptagluconate molecule is the carboxylate group (-COO⁻). researchgate.net This negatively charged group readily interacts with the positively charged Ca²⁺ ion. nih.govnih.gov The coordination between the calcium ion and the carboxylate group can occur in several modes. Studies on calcium complexes with various carboxylate-containing ligands have identified unidentate, bidentate, and mixed-mode binding. libretexts.org

Unidentate Coordination: The Ca²⁺ ion interacts with only one of the two oxygen atoms of the carboxylate group. libretexts.org

Bidentate Chelation: The Ca²⁺ ion is chelated by both oxygen atoms of the carboxylate group. libretexts.org

α-Mode Binding: The calcium ion is chelated by one of the carboxylate oxygens and another ligand, such as a hydroxyl group, attached to the α-carbon. libretexts.org

In the context of sugar carboxylates like heptagluconate, the carboxylate group's interaction is fundamental to the initial complex formation. researchgate.net The stability of these initial complexes is often related to the basicity of the carboxylate anion. researchgate.net Fourier-transform infrared (FTIR) spectroscopy studies on related calcium-sugar carboxylate complexes confirm that the coordination of the ligand to Ca²⁺ ions involves the carboxylate bands, indicating the central role of this functional group in the chelation process. u-szeged.hu

Influence of Hydroxy Moiety Deprotonation on Coordination in Alkaline Media

In neutral or acidic conditions, the hydroxyl (-OH) groups along the heptagluconate carbon chain are less involved in direct, strong chelation. However, in alkaline, and particularly in hyperalkaline (strongly alkaline) media, the coordination chemistry is dramatically altered. As the pH increases, the alcoholic hydroxyl groups can be deprotonated to form negatively charged alcoholate groups (-O⁻). nih.gov

This deprotonation significantly enhances the chelating ability of the heptagluconate ligand. The newly formed alcoholate sites, in conjunction with the carboxylate group, can bind strongly to Ca²⁺ ions. nih.gov This leads to the formation of highly stable, often polynuclear, calcium complexes. u-szeged.hu Spectroscopic measurements, including ¹H and ¹³C NMR, have confirmed that this metal-ion-induced deprotonation of the alcohol groups is responsible for the pronounced stability of the complexes formed in alkaline solutions. nih.govresearchgate.net The specific hydroxyl groups involved in this coordination are determined by their stereochemistry (relative position) along the sugar chain. nih.gov

Influence of Environmental Parameters on Complex Speciation

The types and concentrations of calcium-heptagluconate complexes present in a solution (i.e., the speciation) are highly dependent on environmental conditions, primarily pH and ionic strength.

Effects of pH on Solution Equilibria and Complex Distribution

The pH of the solution is a critical parameter controlling the complexation equilibria. As the pH increases, the speciation of calcium-heptagluconate shifts significantly.

Neutral to Mildly Alkaline pH: In this range (pH < 10), chelation primarily involves the carboxylate group, leading to the formation of simple monomeric complexes like [Ca(Hpgl)]⁺. researchgate.net

Strongly Alkaline pH: In hyperalkaline solutions, the deprotonation of hydroxyl groups occurs, as discussed previously. nih.gov This leads to a shift from simple monomeric complexes to highly stable, polynuclear species. For instance, studies on analogous sugar carboxylates have identified the formation of bi- or trinuclear calcium complexes in strongly alkaline conditions. nih.govu-szeged.hu The distribution of these species is pH-dependent; as the pH rises, more deprotonated and often more complex species are formed. nih.govresearchgate.net The solubility of calcium itself is also pH-dependent, generally decreasing as pH increases, although complexing agents like heptagluconate can enhance solubility compared to simple systems like calcium hydroxide. nih.govyoutube.com

The table below illustrates the general effect of pH on the speciation of calcium with sugar carboxylates.

pH RangeDominant Ligand FormPredominant Complex TypeKey Interaction Sites
Acidic to NeutralCarboxylic Acid / CarboxylateWeak MononuclearCarboxylate group
Mildly AlkalineCarboxylateMononuclear / Simple PolynuclearCarboxylate, some -OH participation
Strongly AlkalineCarboxylate and AlcoholateStable PolynuclearCarboxylate and deprotonated -OH groups

Ionic Strength Dependencies of Complex Formation

Ionic strength (I), a measure of the total concentration of ions in a solution, also influences complex formation. Generally, stability constants (log K), which quantify the strength of complex formation, are observed to decrease as ionic strength increases. chemijournal.com This is a consequence of the increased electrostatic interactions and shielding effects in solutions with higher ion concentrations, as described by theories like the Debye-Hückel theory. chemijournal.com

Studies on metal-carboxylate complexes consistently show this trend. chemijournal.com Research on calcium-heptagluconate and related systems is often conducted at a specified high ionic strength (e.g., 1 M or 4 M) to maintain constant background conditions, which underscores the importance of this parameter. nih.govu-szeged.hu The dependence of the stability constant on ionic strength can be used to understand the mechanism of the complexation reaction, specifically concerning the charges of the reacting species. chemijournal.comrjpbcs.com

The following table summarizes the expected trend for stability constants with changing ionic strength.

Ionic StrengthStability Constant (log K)Rationale
IncreasingDecreasesIncreased ionic interactions in the solution reduce the activity of the charged species, leading to weaker complex formation. chemijournal.com
DecreasingIncreasesLower ionic interactions lead to higher activity of the reacting ions, favoring complex formation. chemijournal.com

Comparative Coordination Chemistry with Analogous Sugar Carboxylates (e.g., Gluconate, Isosaccharinate)

Comparing the coordination chemistry of heptagluconate with its analogues, D-gluconate (a six-carbon sugar carboxylate) and α-D-isosaccharinate (a key degradation product of cellulose), provides valuable insights into how molecular structure dictates complexation behavior. nih.govresearchgate.net

D-Gluconate: Gluconate is structurally very similar to heptagluconate, differing only by one carbon unit. Its coordination chemistry with Ca²⁺ is often used as a model. In neutral solutions, both gluconate and isosaccharinate form CaL⁺ complexes with nearly identical stability constants. rsc.org However, in strongly alkaline solutions, gluconate, like heptagluconate, forms highly stable polynuclear calcium complexes. u-szeged.hursc.org This is attributed to the ability of the alcoholate groups on adjacent carbons (C2 and C3) to simultaneously bind Ca²⁺, which facilitates the bridging needed for polynuclear structures. rsc.org

α-D-Isosaccharinate (ISA): Despite its similarity to gluconate, ISA shows a striking difference in its complexation with Ca²⁺ in alkaline media: it does not form polynuclear complexes. rsc.org Structural studies suggest that while the C2 alcoholate group on ISA is involved in binding, another key hydroxyl group is not suitably positioned for the simultaneous binding required to form polynuclear species, likely due to steric reasons. rsc.org

D-Heptagluconate: Heptagluconate's behavior closely mirrors that of gluconate, including the formation of stable polynuclear complexes in alkaline solutions. nih.gov However, the specific stability and structure of these complexes can differ subtly due to the longer carbon chain. Studies comparing L-gulonate (a diastereomer of gluconate) with D-gluconate and D-heptagluconate have shown that the specific configuration (the threo or erythro arrangement) of the hydroxyl groups at the C2 and C3 positions plays a governing role in which subsequent hydroxyl group (C3-OH or C4-OH) participates in the chelation, highlighting the importance of stereochemistry. nih.gov

Comparative Overview of Calcium Complexation by Sugar Carboxylates

Ligand Mononuclear Complex (Neutral pH) Polynuclear Complex (Alkaline pH) Key Structural Feature
α-D-Heptagluconate Yes Yes Similar to gluconate, allows for polynuclear bridging. nih.gov
D-Gluconate Yes Yes C2-OH and C3-OH groups enable simultaneous Ca²⁺ binding. rsc.org

| α-D-Isosaccharinate | Yes | No | Lacks the appropriate stereochemistry for simultaneous binding to form polynuclear species. rsc.org |


Advanced Analytical and Physicochemical Methodologies in Research

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Identification and Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural characteristics of thermally labile and non-volatile molecules, including coordination complexes. It is particularly valuable for confirming the stoichiometry of metal-ligand complexes in the gas phase, which often reflects their state in solution. The technique involves creating a fine spray of a sample solution, from which solvent is evaporated, leaving charged analyte molecules or ions to be analyzed by a mass spectrometer.

In the context of Calcium α-D-heptagluconate, ESI-MS can directly verify the association between the calcium ion (Ca²⁺) and the heptagluconate ligand (Hpgl⁻). By analyzing the mass-to-charge ratio (m/z) of the ions generated, researchers can identify species corresponding to the calcium-heptagluconate complex. ESI-MS is a sensitive, specific, and rapid method for the direct identification and stoichiometric determination of metalloproteins and other metal-ion complexes. nih.gov

Research Findings: While specific ESI-MS studies on Calcium α-D-heptagluconate dihydrate are not extensively published, the methodology is well-established for analogous calcium-binding molecules and proteins. nih.govnih.gov In a hypothetical analysis, a solution of Calcium α-D-heptagluconate would be expected to yield several key ionic species. The primary complex observed would likely be the singly charged species [Ca(C₇H₁₃O₈)]⁺, formed by the association of one Ca²⁺ ion with one heptagluconate anion. The detection of this ion would confirm the fundamental binding event.

Furthermore, the technique could elucidate the stoichiometry in the solid state, which involves two heptagluconate ligands per calcium ion. Although the neutral dihydrate complex, Ca(C₇H₁₃O₈)₂·2H₂O, is uncharged, adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺) can be formed under certain ESI conditions, allowing for the detection and mass determination of the intact complex. The precise mass measurements afforded by ESI-MS would confirm the molecular formula and, by extension, the 1:2 stoichiometry of calcium to heptagluconate.

Table 1: Expected Ionic Species in ESI-MS Analysis of Calcium α-D-heptagluconate Based on theoretical calculations and principles of ESI-MS for coordination complexes.

Ion SpeciesFormulaTheoretical Mass-to-Charge Ratio (m/z)Significance
Heptagluconate Anion[C₇H₁₃O₈]⁻225.06Confirms mass of the free ligand.
Calcium-Heptagluconate Cation[Ca(C₇H₁₃O₈)]⁺265.03Confirms 1:1 binding of Calcium and Heptagluconate.
Anhydrous Complex + Na⁺[Ca(C₁₄H₂₆O₁₆) + Na]⁺513.08Identifies the intact 1:2 complex as a sodium adduct.

Freezing-Point Depression Measurements for Solution Association Phenomena

Freezing-point depression is a colligative property of solutions, meaning it depends on the number of solute particles present, not their identity. This physicochemical measurement is a classic and effective method for studying the association and dissociation of electrolytes in solution. When a solute like Calcium α-D-heptagluconate dihydrate is dissolved in a solvent (e.g., water), it dissociates into ions, increasing the total number of solute particles and causing a greater depression of the freezing point than a non-electrolyte at the same molar concentration.

The magnitude of the freezing point depression (ΔTf) is directly proportional to the molal concentration of the solute particles. For an electrolyte, the van 't Hoff factor (i) accounts for the total number of moles of ions formed per mole of dissolved solute. For the ideal dissociation of Calcium α-D-heptagluconate:

Ca(C₇H₁₃O₈)₂ → Ca²⁺ + 2 C₇H₁₃O₈⁻

The ideal van 't Hoff factor would be 3. However, in real solutions, electrostatic interactions between ions can lead to the formation of ion pairs (e.g., [Ca(C₇H₁₃O₈)]⁺), which reduces the effective number of independent particles. Therefore, the experimentally measured van 't Hoff factor is often less than the ideal value and provides insight into the degree of ion association in the solution.

Research Findings: Specific freezing-point depression data for Calcium α-D-heptagluconate dihydrate is not readily available in the literature. However, the principles are well-understood from studies on other electrolytes. aalto.fi By measuring the freezing points of aqueous solutions across a range of concentrations, one can determine the osmotic coefficient, a key thermodynamic property. aalto.fi Deviations from ideal behavior, as predicted by models like the Zdanovskii's rule for mixed electrolytes, can reveal complex speciation and interactions occurring in the solution. aalto.fi

Table 2: Illustrative Freezing-Point Depression Data for an Aqueous Solution This table presents theoretical data to illustrate the principle of freezing-point depression for a 1:2 electrolyte like Calcium α-D-heptagluconate, assuming near-ideal behavior at low concentrations.

Molal Concentration (mol/kg)Ideal ΔTf (K) (Assuming i=3)Observed ΔTf (K) (Hypothetical)Calculated van 't Hoff Factor (i)
0.010.05580.05212.80
0.050.27900.25112.70
0.100.55800.48552.61
0.201.11600.92592.50

Note: The cryoscopic constant (Kf) for water is 1.86 K· kg/mol . The decreasing 'i' value with increasing concentration reflects greater ion-ion association.

Conductometric Analysis in Aqueous Solution Chemistry

Conductometric analysis measures the electrical conductivity of a solution, which is its ability to conduct an electric current. This property is highly dependent on the concentration and mobility of ions in the solution. colostate.edu For an electrolyte like Calcium α-D-heptagluconate dihydrate, dissolving it in water releases mobile Ca²⁺ and heptagluconate ions, making the solution conductive. libretexts.org The molar conductivity (Λm) is a key parameter derived from these measurements, defined as the conductivity per unit molar concentration of the electrolyte.

The relationship between molar conductivity and concentration provides valuable information about electrolyte behavior. For strong electrolytes, molar conductivity decreases with the square root of the concentration due to inter-ionic attractions that impede ion movement. By extrapolating measurements to infinite dilution, the limiting molar conductivity (Λ°m) can be determined, which represents the conductivity when ions are completely independent of each other. This value is the sum of the individual ionic conductivities of the cation and anion (Kohlrausch's law).

Table 3: Representative Molar Conductivity vs. Concentration Illustrative data based on the expected behavior of a 1:2 electrolyte in aqueous solution at 25°C.

Concentration (mol/L)Conductivity, κ (mS/cm)Molar Conductivity, Λm (S·cm²/mol)
0.0010.255255
0.0051.23246
0.0102.40240
0.05010.9218
0.10020.5205

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Precise Elemental Quantification

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a premier technique for highly accurate and precise elemental analysis. bme.huresearchgate.net It is the method of choice for quantifying the calcium content in Calcium α-D-heptagluconate dihydrate, ensuring the compound meets its stoichiometric specifications. The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (6,000–10,000 K). The intense heat atomizes the sample and excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. spectroscopyonline.com A spectrometer separates these wavelengths, and the intensity of the light emitted by a specific element is directly proportional to its concentration in the sample. spectroscopyonline.com

Research Findings: ICP-OES has been extensively validated for the determination of calcium in a wide variety of matrices, including pharmaceutical compounds, supplements, and biological tissues. scirp.orgnih.govmdpi.comresearchgate.net For the analysis of Calcium α-D-heptagluconate, the solid material is first accurately weighed and then digested, typically using nitric acid, to create a clear aqueous solution and eliminate organic interferences. mdpi.com This solution is then analyzed by ICP-OES. The calcium content is quantified by measuring the emission intensity at a sensitive and interference-free wavelength for calcium, such as 317.933 nm or 393.366 nm. scirp.orgmdpi.com The technique offers low detection limits (parts per billion), high precision, and robustness, making it superior to older wet chemistry or precipitation-based methods. spectroscopyonline.com It allows for definitive identification and accurate quantification of the metal content with high sample throughput. researchgate.netspectroscopyonline.com

Table 4: Typical ICP-OES Instrumental Parameters and Performance for Calcium Analysis Parameters compiled from validated methods for calcium quantification in complex matrices. scirp.orgmdpi.com

ParameterSetting / Value
Instrumental Parameter
RF Power1500 Watts
Plasma Flow15 L/min
Nebulizer Flow0.8 L/min
Plasma Viewing ModeRadial or Axial
Analytical Wavelength (Ca)317.933 nm
Performance Metric
Limit of Detection (LOD)0.01 - 1 µg/L
Linearity (R²)> 0.999
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, ab initio) for Structural Optimization and Electronic Properties of Complexes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Calcium alpha-D-heptagluconate dihydrate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict the three-dimensional structure of the complex and to analyze its electronic characteristics.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been successfully used to deduce the structures of related calcium-sugar carboxylate complexes. For instance, the suggested structure of a trinuclear calcium gluconate complex was determined using ab initio methods nih.gov. These calculations help in identifying the most probable binding sites of the calcium ion with the heptagluconate ligand. In the case of gluconate, it has been shown that besides the carboxylate group, the oxygen atoms on the second and third carbon atoms are the most likely sites for Ca(2+) binding nih.gov. A theoretical model can be applied to obtain reliable structural mapping of potential calcium-carbohydrate complexes, which is crucial for understanding their stability and function pwr.edu.pl.

DFT methods, which approximate the many-electron system to a more manageable one based on electron density, are widely used for optimizing the geometry of metal complexes. For this compound, DFT calculations would involve systematically exploring different possible coordination modes of the calcium ion with the hydroxyl and carboxylate groups of the two heptagluconate ligands and the water molecules. The goal is to find the lowest energy conformation, which corresponds to the most stable structure.

Once the structure is optimized, these quantum chemical methods can be used to calculate various electronic properties. These properties provide a deeper understanding of the bonding and reactivity of the complex.

Table 1: Calculated Electronic Properties and Their Significance

Calculated PropertySignificance in Understanding this compound
Atomic Charges Reveals the distribution of electrons within the molecule, highlighting the electrostatic interactions between the calcium ion and the oxygen atoms of the ligands.
Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively, providing insights into its chemical reactivity.
Bonding Analysis (e.g., NBO) Natural Bond Orbital (NBO) analysis can characterize the nature of the bonds between the calcium ion and the ligand, determining their ionic or covalent character.
Vibrational Frequencies Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure and to assign spectral bands to specific molecular motions.

Molecular Dynamics and Molecular Modeling Simulations of Metal-Ligand Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound in a condensed phase, such as in aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can be used to:

Investigate the coordination sphere of the calcium ion: The simulations can reveal the dynamic nature of the interactions between the calcium ion and the surrounding oxygen atoms from the heptagluconate and water molecules. This includes the exchange of ligands in and out of the first coordination shell.

Analyze the conformational flexibility of the heptagluconate ligand: Carbohydrate molecules are known for their conformational flexibility. nih.gov MD simulations can explore the different conformations that the heptagluconate chains can adopt and how this is influenced by the coordination to the calcium ion.

Study the role of water molecules: The dihydrate nature of the compound indicates the importance of water. MD simulations can elucidate the structural and dynamic role of water molecules, both those directly coordinated to the calcium ion and those in the surrounding solvent. pwr.edu.pl

Molecular modeling techniques, which encompass a broader range of computational methods including MD, are also crucial for understanding metal-ligand interactions. These methods often rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. The development of accurate force fields is essential for reliable simulations of carbohydrate-metal complexes. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations of this compound

ParameterDescription and Relevance
Force Field A set of empirical energy functions and parameters that describe the interactions between atoms. The choice of force field (e.g., GLYCAM for carbohydrates) is critical for accurately modeling the system. nih.gov
Water Model The model used to represent water molecules in the simulation (e.g., TIP3P, SPC/E). This affects the hydration of the complex and the overall dynamics.
Simulation Time The length of the simulation. Longer simulation times are necessary to observe slower conformational changes and to ensure adequate sampling of the system's phase space.
Ensemble The statistical ensemble used (e.g., NVT, NPT). This determines which thermodynamic variables (e.g., temperature, pressure) are kept constant during the simulation.

Predictive Modeling of Complex Stability and Chemical Reactivity

Computational chemistry offers powerful tools for predicting the stability and reactivity of complexes like this compound. These predictive models are often based on the results of quantum chemical calculations and molecular dynamics simulations.

The stability of the complex can be assessed by calculating the binding energy between the calcium ion and the heptagluconate ligands. This can be computed using quantum chemical methods by taking the difference in energy between the complex and the individual, isolated components (calcium ion and ligands). A more negative binding energy indicates a more stable complex. A theoretical model can be devised to assess the strength and stability of the interactions for complex formation. pwr.edu.pl

Chemical reactivity can be predicted by analyzing the electronic properties calculated from quantum chemistry. For example, the distribution of electrostatic potential on the molecular surface can indicate sites that are prone to nucleophilic or electrophilic attack. The energies of the HOMO and LUMO (the frontier molecular orbitals) are also important indicators of reactivity. A small HOMO-LUMO gap generally suggests a more reactive species.

Furthermore, computational models can be used to predict the outcomes of chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, it is possible to determine the most likely products and the activation energies for their formation.

Table 3: Computational Approaches for Predicting Stability and Reactivity

ApproachPredicted PropertyDetails
Binding Energy Calculations (DFT, ab initio) Complex StabilityThe energy released upon the formation of the complex from its constituent ions and ligands.
Frontier Molecular Orbital (FMO) Theory Chemical ReactivityThe HOMO and LUMO energies and distributions indicate the molecule's susceptibility to electron donation or acceptance.
Electrostatic Potential (ESP) Mapping Reactive SitesThe ESP map shows the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Reaction Pathway Modeling Reaction Mechanisms and KineticsCalculation of the potential energy surface for a reaction allows for the determination of transition states and activation energies.

Crystallization Processes and Mechanisms Relevant to Sugar Carboxylates

Fundamental Principles of Nucleation and Crystal Growth Kinetics in Aqueous Systems

Crystallization from an aqueous solution is initiated when the concentration of the solute exceeds its equilibrium solubility, creating a supersaturated state. This supersaturation is the thermodynamic driving force for both the formation of new crystal nuclei and their subsequent growth. mdpi.comresearchgate.net

Nucleation is the first step, where solute molecules in the solution begin to aggregate into small, ordered clusters that can act as stable centers for crystal growth. alaquainc.com This process can occur through two primary mechanisms:

Primary Nucleation : This occurs in the absence of any existing crystals. fiveable.me

Homogeneous Nucleation : The spontaneous formation of nuclei within a pure solution. This process requires a high level of supersaturation to overcome a significant energy barrier. fiveable.me

Heterogeneous Nucleation : Nucleation that is initiated on the surface of foreign particles, such as dust or impurities, or on the walls of the crystallizer. This pathway requires less energy and can occur at lower supersaturation levels. fiveable.me

Secondary Nucleation : This form of nucleation is induced by the presence of existing crystals of the same substance in the supersaturated solution.

The rate of nucleation is a critical parameter. Studies on aqueous solutions, including those of sucrose (B13894), show that nucleation kinetics can be influenced by the degree of subcooling (the difference between the saturation temperature and the actual temperature) and the nature of the solute. aalto.fiaalto.fi For instance, research on the freezing of various aqueous solutions revealed that sucrose solutions exhibit rapid nucleation kinetics, while other solutions may require greater degrees of subcooling. aalto.fiaalto.fi Interestingly, some large-scale studies on ice nucleation suggest that the stochastic kinetics of this process can be independent of the specific nature and concentration of the solute, being primarily governed by thermodynamic properties. researchgate.netnih.gov

Mass Transfer : Solute molecules are transported from the bulk solution to the crystal-liquid interface. acs.org

Surface Integration : The molecules are incorporated into the crystal lattice. fiveable.me

The rate-limiting step can be either diffusion of the solute to the crystal surface (diffusion-controlled growth) or the integration of the molecule into the crystal lattice (surface integration-controlled growth). fiveable.me Impurities can significantly affect these kinetics, often by adsorbing onto the crystal surface and hindering the integration of solute molecules. researchgate.net

Kinetic ParameterDescriptionInfluencing FactorsRelevance to Sugar Carboxylates
Nucleation RateThe rate at which stable crystal nuclei are formed in a supersaturated solution. aalto.fiSupersaturation, Temperature, Impurities, Subcooling degree. mdpi.comaalto.fiDetermines the number of crystals formed and influences final crystal size distribution.
Crystal Growth RateThe rate at which solute molecules are added to an existing crystal lattice. alaquainc.comSupersaturation, Temperature, Fluid dynamics, Surface characteristics. fiveable.meresearchgate.netControls the final size of the crystals. A balance with nucleation rate is needed for desired properties.
Metastable Zone WidthThe region of supersaturation where spontaneous nucleation is unlikely, and crystal growth is the dominant process.Cooling rate, Purity of the solution, Agitation.Operating within this zone is crucial for controlling crystal size and preventing excessive formation of fine particles.
Table 1. Key Kinetic Parameters in the Crystallization of Sugar Carboxylates in Aqueous Systems.

Factors Influencing Crystal Morphology and Phase Selection

The final physical form of a crystalline solid, including its shape (morphology or habit) and internal structure (polmorphism), is not solely dependent on its chemical composition. It is a combined result of the compound's internal crystal structure and the external conditions during crystallization. mdpi.com

Crystal Morphology refers to the external shape of a crystal, which is determined by the relative growth rates of its different crystallographic faces. mdpi.com Faces that grow slowly become the dominant, visible faces of the final crystal, while fast-growing faces effectively "grow out" and disappear. mdpi.com Several factors can modify these relative growth rates:

Supersaturation : As the primary driving force, the level of supersaturation can significantly alter crystal habit. mdpi.com At very high supersaturation levels, growth can become diffusion-controlled, often leading to dendritic or needle-like crystals, whereas lower supersaturation tends to favor more well-defined, polyhedral shapes. alaquainc.com

Temperature : Temperature affects both solute solubility and diffusion rates. alaquainc.com Higher crystallization temperatures generally lead to coarser crystals. alaquainc.com Precise temperature control is essential for consistent morphology.

Solvent and Impurities/Additives : The solvent can influence morphology by preferentially adsorbing to certain crystal faces, thereby inhibiting their growth. mdpi.com Similarly, impurities or intentionally added habit-modifiers can block growth sites on specific faces, dramatically altering the crystal shape. mdpi.comresearchgate.net For example, studies on carboxylic acids show that while the solvent may not significantly alter the morphology of a given polymorph, the fundamental intermolecular interactions within the crystal structure are the primary determinants of the shape, often leading to plate-like or needle-like habits. researchgate.net

Phase Selection (Polymorphism) is the ability of a substance to exist in two or more different crystalline forms, known as polymorphs. jocpr.comresearchgate.net These forms have the same chemical composition but different arrangements of molecules in the crystal lattice, resulting in different physical properties such as solubility, stability, and melting point. researchgate.net The phenomenon is widespread in pharmaceutical solids. researchgate.net During crystallization, the system may produce a thermodynamically unstable (metastable) polymorph which can later convert to a more stable form. youtube.com Factors controlling which polymorph is selected include:

Crystallization Conditions : Temperature, supersaturation, and the choice of solvent can all favor the nucleation of a specific polymorph. researchgate.net

Seeding : Introducing seed crystals of a desired polymorph can direct the crystallization towards that form. jocpr.com

Molecular Structure : The potential for different molecular conformations or intermolecular interactions (like hydrogen bonding) can give rise to polymorphism. researchgate.netyoutube.com

FactorEffect on Morphology (Habit)Effect on Phase Selection (Polymorphism)
SupersaturationHigh levels can lead to less defined, dendritic, or needle-like shapes; lower levels favor well-formed, faceted crystals. mdpi.comalaquainc.comCan determine which polymorph nucleates first (Ostwald's Rule of Stages often predicts the least stable form appears first).
TemperatureInfluences growth rates and can affect crystal size and coarseness. alaquainc.comnih.govDifferent polymorphs are often stable within specific temperature ranges. Temperature can drive transformations between forms. nih.gov
SolventSolvent molecules can selectively adsorb to crystal faces, inhibiting their growth and altering the final shape. mdpi.comThe solute-solvent interaction can stabilize the molecular clusters that are precursors to a particular polymorphic form.
Impurities/AdditivesCan act as potent habit modifiers by blocking growth on specific crystal faces. mdpi.comCan either inhibit the formation of a stable form or act as a template for the nucleation of a specific polymorph.
Table 2. Summary of Factors Influencing Crystal Form.

Investigation of Amorphous to Crystalline Phase Transformations

An amorphous solid is a state of matter that lacks the long-range order characteristic of a crystal. researchgate.net These materials are generally less stable than their crystalline counterparts and possess a tendency to transform into a more ordered, crystalline state over time. researchgate.netnih.gov This transformation is a significant concern in industries where product stability is paramount.

The transition from an amorphous to a crystalline phase is a nucleation and growth process occurring within the solid state. It is often triggered by conditions that increase molecular mobility, allowing the molecules to rearrange into an ordered lattice. nih.gov Key factors include:

Temperature : The transformation is highly dependent on temperature. A critical parameter is the glass transition temperature (Tg) , which is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, mobile state. nih.gov Above Tg, molecular mobility increases dramatically, facilitating crystallization.

Moisture/Humidity : For hygroscopic materials like many sugar derivatives, absorbed water acts as a plasticizer, lowering the Tg and increasing molecular mobility. nih.gov Studies on amorphous sucrose have shown that exposure to humidity causes moisture uptake, which leads to the collapse of the amorphous structure and subsequent crystallization. nih.gov

Seeding : The presence of trace amounts of crystalline material can act as nuclei, accelerating the transformation of the bulk amorphous material. jocpr.com Research on sucrose has demonstrated that the rate of transformation from amorphous to crystalline is directly related to the concentration of seed crystals present. jocpr.com

The investigation of these transformations often involves techniques such as Differential Scanning Calorimetry (DSC) to detect thermal events like glass transitions and crystallization, and X-ray Powder Diffraction (XRPD) to distinguish between the ordered crystalline and disordered amorphous states. nih.govkinampark.com Studies on co-amorphous systems, where a drug is mixed with a co-former, show that strong intermolecular interactions can stabilize the amorphous form and inhibit recrystallization. nih.govkinampark.com However, the tendency for a system to form stable co-crystals can sometimes compete with and destabilize the co-amorphous phase. nih.gov

Compound/SystemKey Findings on Amorphous-Crystalline TransformationReference Methodologies
SucroseTransformation is induced by moisture, which lowers Tg. The process involves moisture uptake, collapse of the lyophilizate structure, and then crystallization with moisture loss. nih.gov Seeding with crystalline form accelerates the transformation. jocpr.comGravimetric analysis, X-Ray Diffraction. nih.gov
Carbamazepine (with co-formers)A tendency to form stable co-crystals can hinder the formation of a stable co-amorphous system. Co-amorphous systems showed low physical stability and recrystallized into co-crystals or individual components. nih.govXRPD, DSC, FT-IR Spectroscopy. nih.gov
Naproxen-ArginineA co-amorphous salt was produced by dry ball milling, while a crystalline salt formed via liquid-assisted grinding. The co-amorphous form recrystallized into the crystalline salt under high humidity conditions. kinampark.comXRPD, DSC, FT-IR Spectroscopy. kinampark.com
Ceramic MaterialsIrradiation can induce amorphous-to-crystalline (a-to-c) transformations athermally, a process that is influenced by irradiation conditions and material parameters. mdpi.comElectron Microscopy, Raman Spectroscopy. mdpi.com
Table 3. Research Findings on Amorphous to Crystalline Phase Transformations.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Calcium alpha-D-heptagluconate dihydrate, and how can purity be validated?

  • Methodology : The compound can be synthesized via co-precipitation or sol-gel methods. For example, calcium gluconate derivatives are often prepared by neutralizing gluconic acid with calcium carbonate under controlled pH (6.5–7.5) and temperature (40–60°C) . Purity validation typically involves:

  • XRD : To confirm crystallinity and phase purity.
  • FTIR : To identify functional groups (e.g., hydroxyl and carboxylate bands).
  • TGA-DSC : To verify hydration states and thermal stability .
    • Key Considerations : Ensure stoichiometric ratios are maintained to avoid byproducts like calcium carbonate or unreacted gluconic acid.

Q. How can researchers characterize the hydration state and stability of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantify water loss at 100–150°C to confirm dihydrate structure. Compare results to theoretical mass loss (e.g., ~14.5% for two water molecules).
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity to study stability in storage conditions .
    • Data Interpretation : Discrepancies in hydration data may arise from incomplete drying or atmospheric moisture absorption during testing.

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for this compound be resolved?

  • Approach :

Controlled Atmosphere TGA : Perform analyses under inert (N₂) and oxidative (O₂) conditions to isolate decomposition pathways.

Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition steps, which helps differentiate between dehydration and oxidative degradation .

  • Case Study : In calcium sulfate dihydrate studies, discrepancies in dehydration kinetics were resolved by standardizing water vapor pressure during experiments .

Q. What experimental designs optimize the synthesis of this compound for biomedical applications?

  • Design Framework :

  • Solvent Systems : Use methanol-water or glycerol-water solutions to control crystallization rates and particle size, as demonstrated in calcium sulfate hemihydrate synthesis .
  • Additives : Incorporate polymers (e.g., PVP) to inhibit aggregation and improve biocompatibility .
    • Validation : Assess cytotoxicity via MTT assays and calcium release profiles in simulated physiological fluids.

Q. How can computational modeling enhance understanding of this compound’s interactions in drug delivery systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding affinities with bioactive molecules.
  • DFT Calculations : Analyze electronic properties to optimize stability in aqueous environments .
    • Integration with Experimental Data : Validate simulations with in vitro release kinetics and spectroscopic data (e.g., NMR for structural confirmation).

Methodological Challenges and Solutions

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

  • Challenges : Residual solvents (e.g., methanol) or unreacted gluconic acid may interfere with analytical results.
  • Solutions :

  • HPLC-MS : Detect organic impurities at ppm levels using reverse-phase columns and ESI ionization.
  • ICP-OES : Measure trace metal contaminants (e.g., Al, Fe) from synthesis equipment .

Q. How do researchers reconcile conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Systematic Approach :

  • Phase Solubility Diagrams : Construct solubility curves in binary solvent systems (e.g., water-ethanol) at 25°C and 37°C.
  • Hansen Solubility Parameters : Predict solubility behavior based on polarity and hydrogen bonding .
    • Example : Calcium phosphate dihydrate exhibits lower solubility in ethanol-rich systems due to reduced dielectric constant .

Applications in Advanced Research

Q. What role does this compound play in environmentally sustainable materials?

  • Case Study : Similar calcium-based compounds (e.g., calcium sulfate dihydrate) are used in phosphate ceramics for nuclear waste immobilization. Key steps include:

  • Encapsulation Efficiency : Measure via leaching tests (e.g., ANSI/ANS 16.1 standard).
  • Structural Integrity : Evaluate using SEM-EDS to detect phase changes after irradiation .

Q. How can the compound be functionalized for targeted nutrient delivery in agricultural research?

  • Functionalization Strategies :

  • Surface Modification : Coat particles with chitosan to enhance adhesion to plant roots.
  • Slow-Release Formulations : Use crosslinking agents (e.g., glutaraldehyde) to control calcium ion release rates .
    • Field Validation : Conduct soil column studies to monitor bioavailability and uptake efficiency.

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